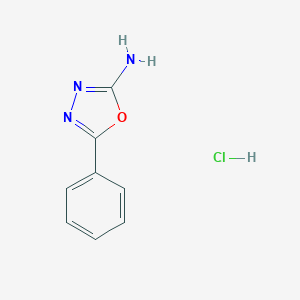

5-フェニル-1,3,4-オキサジアゾール-2-アミン;塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Phenyl-1,3,4-oxadiazol-2-amine can be used as a pH indicator in the acidic range in living cells due to the fluorescence the compound gives off when in an acidic environment .

Synthesis Analysis

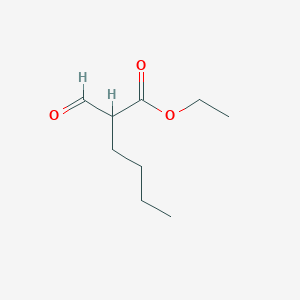

The synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine involves the condensation of appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride to undergo dehydrative cyclization .Molecular Structure Analysis

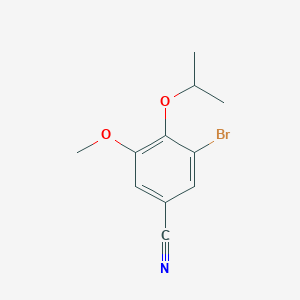

The molecular structure of 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride is characterized by almost identical C-O and C=N bond lengths in the oxadiazole ring, although different substituents are attached to the ring . The phenyl ring is inclined to the planar oxadiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride include a molecular weight of 197.625 . Other properties like melting point and spectral data are also available .科学的研究の応用

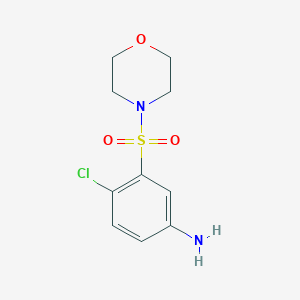

アセチルコリンエステラーゼ (AChE) およびブチリルコリンエステラーゼ (BChE) の阻害

1,3,4-オキサジアゾール部分を有する化合物は、AChE および BChE の潜在的な阻害剤として設計されています。 これらの酵素は、認知症や重症筋無力症などの疾患の治療を目的としています .

抗菌活性

1,3,4-オキサジアゾールは、抗菌特性を含む幅広い生物活性があることが示されています。 一部の誘導体は、アンプシリンなどの標準的な抗生物質よりも強力であることがわかっています .

抗真菌特性

抗菌能力と同様に、これらの化合物は抗真菌活性も示し、真菌感染症の新しい治療法の開発に不可欠です .

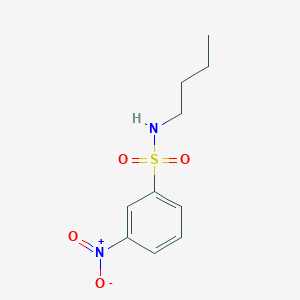

鎮痛剤および抗炎症剤としての用途

1,3,4-オキサジアゾールの鎮痛および抗炎症特性は、疼痛管理や炎症性疾患において貴重な役割を果たしています .

抗ウイルスおよび抗がんの可能性

これらの化合物は、抗ウイルスおよび抗がん活性について研究されており、ウイルス学および腫瘍学における新しい治療法の開発にとって重要です .

降圧および抗けいれん効果

1,3,4-オキサジアゾールの降圧および抗けいれん効果は、心血管および神経学的研究における重要性を高めています .

抗糖尿病特性

潜在的な抗糖尿病特性は、糖尿病の管理における新しい治療法の可能性を開きます .

その他の用途

その他の用途には、血管拡張剤としての使用や、そのエネルギッシュな挙動によるさまざまなその他の医学的用途が含まれます .

それぞれの用途は、科学研究および潜在的な治療用途のためのユニークな道を提供します。この化合物の多様な生物活性は、医薬品化学におけるさらなる研究の対象となる価値のあるものです。

作用機序

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

The compound’s interaction with its targets and the resulting changes are areas of ongoing research. The compound’s structure, including the C-O and C=N bond lengths in the oxadiazole ring, has been studied .

実験室実験の利点と制限

There are several advantages and limitations associated with the use of 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride for laboratory experiments. One of the advantages of using 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride is that it is a potent inhibitor of several enzymes, allowing researchers to study the effects of enzyme inhibition on various biological processes. Additionally, 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride is a small molecule, making it easy to handle and manipulate in the laboratory. However, there are also several limitations associated with the use of 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride for laboratory experiments. For example, 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride is a potent inhibitor of several enzymes, which can lead to unexpected results in experiments. Additionally, 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride can be toxic in high concentrations, which can lead to adverse effects in laboratory animals.

将来の方向性

There are several potential future directions for the use of 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride in scientific research. One potential direction is the development of more potent and specific inhibitors of enzymes that are involved in the regulation of apoptosis and other cellular processes. Additionally, 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride could be used to study the effects of enzyme inhibition on various diseases, such as

合成法

5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride is typically synthesized through a three-step process. The first step involves the reaction of 5-chloro-1,3,4-oxadiazol-2-amine with acetic anhydride, resulting in the formation of 5-acetamido-1,3,4-oxadiazol-2-amine. The second step involves the reaction of the 5-acetamido-1,3,4-oxadiazol-2-amine with hydrochloric acid, resulting in the formation of 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride. The third and final step involves the purification of the 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride through a series of chromatographic techniques.

特性

IUPAC Name |

5-phenyl-1,3,4-oxadiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O.ClH/c9-8-11-10-7(12-8)6-4-2-1-3-5-6;/h1-5H,(H2,9,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITDIAUDQFMLFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1905-75-5 |

Source

|

| Record name | NSC18327 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1,2,5-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B181794.png)

![4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B181804.png)

![2-[(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B181814.png)